molecular formula C18H16BrFN2O2 B4107554 N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4107554
M. Wt: 391.2 g/mol
InChI Key: OEDIUYCKTSNTMH-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide: is a synthetic organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by the presence of a bromine atom, a methyl group, and a fluorine atom attached to its aromatic rings, along with a pyrrolidine ring and a carboxamide group

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O2/c1-11-8-13(6-7-14(11)19)21-18(24)12-9-17(23)22(10-12)16-5-3-2-4-15(16)20/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDIUYCKTSNTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Bromine and Methyl Groups: The aromatic ring can be brominated using bromine or a brominating agent under controlled conditions. The methyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be compared with other similar compounds, such as:

    N-(4-chloro-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-bromo-3-methylphenyl)-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-piperidinecarboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

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